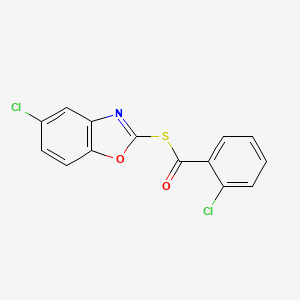

S-(5-氯-1,3-苯并恶唑-2-基) 2-氯苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . More detailed synthesis methods and analysis can be found in various scientific papers .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .科学研究应用

Metal Complexes and Spectral Analysis

The Co(II), Ni(II), and Cu(II) metal complexes of this compound have been synthesized and characterized by various techniques such as 1H-NMR, LC-mass, IR, UV–Visible, and XRD studies . The measured molar conductance values in DMF indicate that the complexes are non-electrolytic in nature .

Cytotoxicity Activity

These metal complexes have been screened for their cytotoxicity activity on MCF-7 (estrogen receptor-positive human breast cancer cells) and HepG2 (liver hepatocellular carcinoma) cell lines .

Antioxidant Activity

The in vitro DPPH free radical scavenging activity of these complexes has been carried out, which show promising results . This is correlated with computational in silico molecular docking using human antioxidant enzyme in complexes with the competitive inhibitor DTT .

Antibacterial Activity

The antibacterial activity of these complexes has been reported with three different bacterial strains . Other research also suggests that derivatives of this compound have potential as antibacterial agents .

Antifungal Activity

Similar to its antibacterial properties, this compound and its derivatives have shown potential as antifungal agents .

Antitumor Activity

Benzoxazoles with substituents in the 2-position of the ring display a significant range of biological and pharmacological activities, including antitumor activity .

Use in Sleep Disorders Treatment

Although not directly related to the exact compound, a similar compound, Suvorexant, which is an orexin receptor antagonist, has been approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .

Potential Disease Modifiers

Sleep aids are of interest as potential disease modifiers. CSF orexin levels are elevated in Alzheimer’s disease . In the APP/PS1 mouse model of AD, suvorexant was shown to improve circadian rhythms and cognitive function, restore hippocampal synaptic plasticity, and reduce Aβ plaque deposition in hippocampus and cortex .

作用机制

Target of Action

It’s known that benzoxazole compounds and their metallic complexes are effective complexing agents with various transition metal ions .

Mode of Action

Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Biochemical Pathways

Benzoxazole derivatives are known to interact with various biochemical pathways due to their wide spectrum of pharmacological activities .

Pharmacokinetics

It’s known that some benzoxazole derivatives have shown improved pharmacokinetics and excellent in vivo efficacy .

Result of Action

The Co(II), Ni(II), and Cu(II) metal complexes of S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate ligand (BT) have been synthesized and characterized. All the complexes have been screened for their cytotoxicity activity on MCF-7 (estrogen receptor-positive human breast cancer cells) and HepG2 (liver hepatocellular carcinoma) cell lines .

属性

IUPAC Name |

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNISGDBZJQDIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)

![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)

![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2935376.png)